molecular formula C17H17N3O3 B3051392 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one CAS No. 334498-89-4

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one

Cat. No. B3051392
CAS RN: 334498-89-4
M. Wt: 311.33 g/mol
InChI Key: QYSHSZYVHMAJQI-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one, commonly known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in the early 1990s by researchers at the University of California, San Francisco. Since then, it has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

DMQX acts as a competitive antagonist of AMPA and kainate receptors by binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a reduction in the excitatory postsynaptic currents and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects in various experimental models. In animal studies, it has been shown to reduce seizure activity and protect against excitotoxicity-induced neuronal damage. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMQX is its selectivity for AMPA and kainate receptors, which allows for more specific investigation of the role of these receptors in various physiological and pathological processes. However, one limitation of DMQX is its relatively low solubility in water, which can make it difficult to administer in certain experimental models.

Future Directions

There are several future directions for the use of DMQX in scientific research. One potential application is in the development of novel therapeutics for neurological disorders such as epilepsy and stroke. Another potential application is in the investigation of the role of glutamate receptors in addiction and substance abuse. Additionally, DMQX could be used to investigate the role of glutamate receptors in neurodevelopmental disorders such as autism and schizophrenia.

Scientific Research Applications

DMQX has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of both AMPA and kainate receptors, two types of ionotropic glutamate receptors that are involved in synaptic plasticity and excitotoxicity.

properties

IUPAC Name

3-amino-2-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)10-16-19-13-6-4-3-5-12(13)17(21)20(16)18/h3-9H,10,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSHSZYVHMAJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353071
Record name 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one

CAS RN

334498-89-4
Record name 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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